molecular formula C7H11N3O B2361781 1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- CAS No. 1335300-07-6

1H-Pyrazole-4-carboxamide,N,N,1-trimethyl-

Cat. No.: B2361781
CAS No.: 1335300-07-6
M. Wt: 153.185
InChI Key: WZJDOHHMFWJGQW-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- typically involves the reaction of pyrazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of 1-methyl-1H-pyrazole-4-carboxylic acid as a starting material, which is then reacted with trimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazole ring, often using reagents like alkyl halides or acyl chlorides.

    Esterification: The carboxamide group can undergo esterification in the presence of alcohols and acid catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction can produce pyrazole-4-carboxamide derivatives with different substituents.

Scientific Research Applications

1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- involves its interaction with specific molecular targets. For instance, as an antifungal agent, it targets the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi. By inhibiting SDH, the compound disrupts electron transport and ATP production, leading to the death of the fungal cells . The molecular docking studies have shown that the compound binds to the active site of SDH through hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- can be compared with other pyrazole derivatives such as:

These comparisons highlight the uniqueness of 1H-Pyrazole-4-carboxamide,N,N,1-trimethyl- in terms of its specific substitution pattern and its resulting biological activities.

Properties

IUPAC Name

N,N,1-trimethylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-9(2)7(11)6-4-8-10(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJDOHHMFWJGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl-1H-pyrazole-4-carboxylic acid (1.0 g, 7.93 mmol) was combined with DMF (10.0 ml) to give a light yellow solution. Triethylamine (3.3 ml, 23.8 mmol) and 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate (2.8 g, 8.72 mmol) were added. The reaction mixture was set under argon and stirred for 1 h at RT. Then dimethylamine hydrochloride (679 mg, 8.33 mmol) was added. The reaction mixture was stirred over night. The solvent was evaporated and the residue was absorbed on silica gel and chromatographed (amine silica gel cartridge, CH2Cl2). The resulting brown oil was dried at the HV over night. Yield: 1.16 g (96%); brown oil; MS: m/z=154.1 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Quantity
679 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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